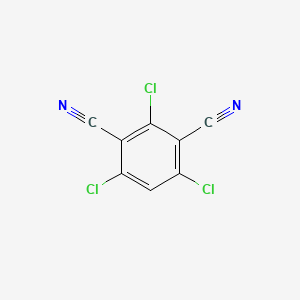![molecular formula C14H23NO4 B3049288 Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate CAS No. 2007924-94-7](/img/structure/B3049288.png)
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Übersicht
Beschreibung
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate is a chemical compound with the CAS Number: 2007924-94-7 . It has a molecular weight of 269.34 and its IUPAC name is diethyl 2,2’- (azanediylbis (cyclopropane-1,1-diyl))diacetate . It is a colourless liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-3-18-11 (16)9-13 (5-6-13)15-14 (7-8-14)10-12 (17)19-4-2/h15H,3-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a colourless liquid . It should be stored at temperatures between 0-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Memory Enhancement in Mice
One of the significant applications of a structurally related compound, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, is observed in enhancing the memory ability in mice. The compound was synthesized and evaluated for its effects on memory using a swimming maze test, showing a positive impact on memory enhancement in mice Li Ming-zhu, 2010.
Anti-inflammatory Properties
Ethyl acetate, a component of the compound , has been studied for its anti-inflammatory effects. A study revealed that ethyl acetate decreased mRNA expression of inflammation mediators and production of inflammatory agents in activated cells, suggesting its potential anti-inflammatory properties Tengfei Liu et al., 2012.
Central Nervous System Activity
Compounds with a structure similar to the chemical have been synthesized and evaluated for their central nervous system activity. The study focused on designing compounds with antinociceptive and serotoninergic activity. Interestingly, the antinociceptive activity of these compounds was not mediated through the opioid system, which might provide a unique therapeutic avenue for pain management E. Szacon et al., 2015.
Bioactivation and Biomarker Evaluation
Ethyl carbamate, a related compound, was studied for its bioactivation through the formation of N-(2-oxoethyl)valine hemoglobin adducts in mice. The study provided insights into the bioactivation pathways and presented a biomarker system for assessing electrophilic metabolites J. Cai et al., 1995.
Convulsion Treatment
1-Aminocyclopropanecarboxylates, closely related to the compound , have shown potential in blocking convulsions induced by N-methyl-D-aspartate in mice. The findings suggest that these compounds might be beneficial in treating neuropathologies associated with excessive activation of certain receptor-coupled cation channels P. Skolnick et al., 1989.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle and store the compound safely, as well as what to do in case of exposure .
Eigenschaften
IUPAC Name |
ethyl 2-[1-[[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino]cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-18-11(16)9-13(5-6-13)15-14(7-8-14)10-12(17)19-4-2/h15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMGHFUVGAIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)NC2(CC2)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate | |
CAS RN |
2007924-94-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007924-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



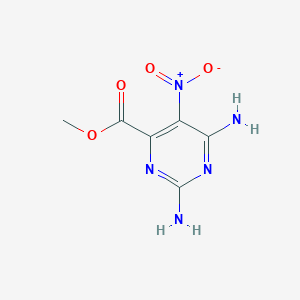
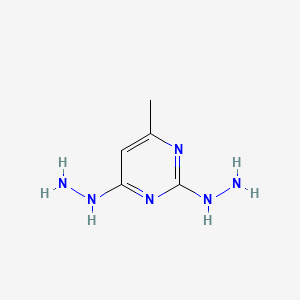
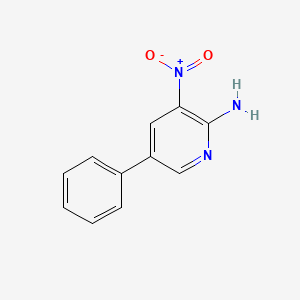

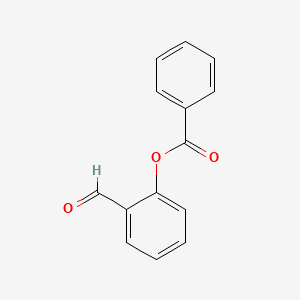




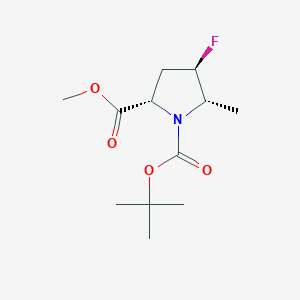
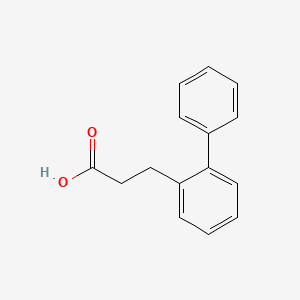
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

